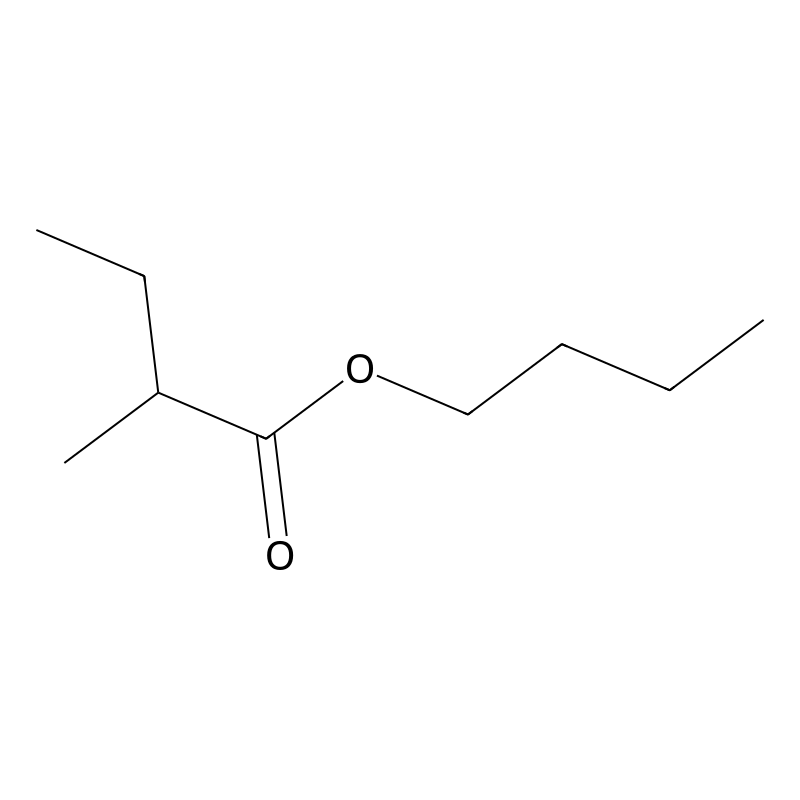

Butyl 2-methylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent:

Butyl 2-methylbutyrate has moderate solubility in various organic solvents like ethanol, methanol, and acetone []. This property allows it to be used as a solvent for dissolving other non-polar compounds in research settings, particularly in the isolation and purification of natural products. However, it's important to note that its limited water solubility restricts its use in aqueous solutions common in many biological experiments.

Flavor and Fragrance Research:

Butyl 2-methylbutyrate contributes a characteristic fruity and sweet aroma, often described as apple-like or with hints of pineapple and green notes [, ]. This makes it a valuable compound in flavor and fragrance research, particularly in:

- Identifying and characterizing flavor profiles: By studying the interaction of Butyl 2-methylbutyrate with other flavor components, researchers can gain insights into the complex interplay of molecules that contribute to taste perception.

- Developing synthetic flavors and fragrances: Butyl 2-methylbutyrate can be used as a starting material or an additive in the creation of synthetic flavors and fragrances for various applications, including food, cosmetics, and personal care products.

Butyl 2-methylbutyrate, also known as butyl 2-methylbutanoate, is an organic compound classified as a fatty acid ester. Its molecular formula is C₉H₁₈O₂, and it has a molecular weight of approximately 158.24 g/mol. The compound features a butyl group attached to the carboxylic acid derivative of 2-methylbutyric acid, making it a member of the larger family of esters, which are derived from the reaction of alcohols and acids. This compound is typically a colorless liquid with a fruity odor, commonly used in flavoring and fragrance applications .

Butyl 2-methylbutyrate does not have a well-defined mechanism of action in scientific research. Its primary application is related to its sensory properties.

- Limited data exists on the specific toxicity of Butyl 2-methylbutyrate.

- As with most organic compounds, it is advisable to handle it with care, following standard laboratory safety protocols to avoid inhalation, ingestion, or skin contact.

- Hydrolysis: In the presence of water and an acid or base catalyst, butyl 2-methylbutyrate can be hydrolyzed to yield 2-methylbutyric acid and butanol.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

- Reduction: Reduction of butyl 2-methylbutyrate can yield corresponding alcohols.

Research indicates that butyl 2-methylbutyrate exhibits various biological activities. It has been reported to possess antimicrobial properties and may contribute to flavor profiles in food products derived from plants such as Prunus armeniaca (apricot). Additionally, some studies suggest potential antioxidant activities, although further research is needed to fully elucidate its biological effects .

Butyl 2-methylbutyrate can be synthesized through several methods:

- Esterification: The most common method involves the reaction between 2-methylbutyric acid and butanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction typically requires heating to facilitate the formation of the ester.

- Transesterification: This method can also be employed using other esters or fatty acids in combination with butanol.

The general reaction for esterification can be represented as follows:

Butyl 2-methylbutyrate has diverse applications across various industries:

- Flavoring Agent: Widely used in food products for its fruity aroma.

- Fragrance Component: Incorporated into perfumes and cosmetic products.

- Solvent: Utilized as a solvent in various chemical processes.

- Chemical Intermediate: Serves as a precursor in organic synthesis.

Similar Compounds: Comparison

Several compounds share structural similarities with butyl 2-methylbutyrate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Butyl acetate | C₄H₈O₂ | Commonly used as a solvent; fruity odor |

| Ethyl 2-methylbutyrate | C₇H₁₄O₂ | Used in flavoring; less volatile than butyl |

| Isobutyl butyrate | C₈H₁₆O₂ | Similar structure; used in fragrances |

| Propyl 2-methylbutanoate | C₈H₁₈O₂ | Used in cosmetics; slightly different odor |

Butyl 2-methylbutyrate stands out due to its specific fruity aroma profile and its applications in both food and fragrance industries, differentiating it from other similar compounds .

IUPAC Name: Butyl 2-methylbutanoate

Synonyms: n-Butyl 2-methylbutyrate, Butyl 2-methylbutanoate, FEMA 3393

Molecular Formula: C₉H₁₈O₂

Molecular Weight: 158.24 g/mol

Structurally, butyl 2-methylbutyrate consists of:

- A 2-methylbutanoyl group (derived from 2-methylbutanoic acid)

- A butyl alcohol moiety (n-butanol)

The ester functional group (-COO-) links these components, creating a molecule with a branched aliphatic chain (Figure 1). This branching influences both physical properties and aroma characteristics.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Functional group | Ester (-COO-) |

| Chain configuration | Branched aliphatic |

| Stereochemistry | No chiral centers (achiral) |

| Molecular geometry | Tetrahedral arrangement at carbonyl |

Historical Context in Flavor Chemistry

The compound emerged as part of mid-20th century advancements in synthetic flavorants:

- 1950s: First commercialized as a cost-effective alternative to natural fruit extracts

- 1963: Granted FEMA GRAS status (No. 3393) for food applications

- 1980s: Identified as a natural component in apple and strawberry volatiles through GC-MS studies

Early industrial production leveraged acid-catalyzed esterification of 2-methylbutanoic acid with n-butanol. Its adoption in flavor formulations coincided with the rise of mass-produced processed foods requiring stable aroma compounds.

Significance in Organic Ester Research

Butyl 2-methylbutyrate serves as a model compound for studying:

- Structure-odor relationships: The branched chain enhances fruity notes compared to linear analogs

- Enzymatic synthesis: Lipase-mediated production demonstrates green chemistry principles

- Volatility profiles: Boiling point (173-176°C) and vapor pressure make it ideal for headspace analysis

Recent studies utilize chiral chromatography to differentiate synthetic vs. natural origins based on enantiomeric ratios.

Natural Occurrence and Distribution

While primarily synthetic in commercial use, natural occurrences include:

Table 2: Natural Sources and Concentrations

| Source | Concentration Range (ppb) | Reference |

|---|---|---|

| Fragaria × ananassa (Strawberry) | 120-980 | |

| Malus domestica (Apple) | 85-420 | |

| Musa acuminata (Banana) | 30-150 | |

| Saccharomyces cerevisiae | Trace levels |

In apples, concentrations vary by cultivar, with Ruixianghong and Modi varieties showing highest levels. The compound forms through enzymatic esterification during fruit ripening, particularly in peel tissues.

Butyl 2-methylbutyrate is an organic compound with the molecular formula C9H18O2, consisting of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms [1] [2]. This compound belongs to the class of fatty acid esters, specifically a carboxylic ester derivative formed between 2-methylbutyric acid and butanol [7]. The molecular weight of butyl 2-methylbutyrate is 158.24 g/mol, making it a medium-sized ester molecule with moderate volatility [2] [4].

The physical properties of butyl 2-methylbutyrate include a colorless to almost colorless clear liquid appearance at room temperature with a characteristic fruity, tropical, and sweet odor profile [2] [17]. This compound has a density of 0.863 g/mL at 25°C and a refractive index of 1.409 (n20/D) [2] [5]. The boiling point ranges from 173-176°C at 730 mmHg, indicating its relatively high boiling point compared to smaller esters [2] [17]. Additionally, butyl 2-methylbutyrate has a flash point of approximately 60°C and exhibits a LogP value of 3.25, suggesting moderate lipophilicity [17] [19].

Table 1: Physical and Chemical Properties of Butyl 2-methylbutyrate

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Density | 0.863 g/mL at 25°C |

| Boiling Point | 173-176°C at 730 mmHg |

| Refractive Index | 1.409 (n20/D) |

| Flash Point | 60°C |

| Appearance | Colorless to almost colorless clear liquid |

| Odor | Fruity, tropical, sweet |

| LogP | 3.25 |

| CAS Number | 15706-73-7 |

| EINECS | 239-798-2 |

The compound is registered with the Chemical Abstracts Service (CAS) number 15706-73-7 and European Inventory of Existing Commercial Chemical Substances (EINECS) number 239-798-2 [2] [9]. Butyl 2-methylbutyrate has been reported to occur naturally in various fruits including strawberry, fresh apple, apple juice, apricot, banana, sweet cherry, and melon, contributing to their characteristic aromas [17] [7].

Stereochemistry and Isomeric Forms

Butyl 2-methylbutyrate contains a chiral center at carbon-2 of the butyrate portion, which is the carbon atom bearing the methyl group [9] [16]. This asymmetric carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a carbonyl group connected to the butoxy moiety [16] [23]. According to the Cahn-Ingold-Prelog priority rules, this chiral carbon can exist in two different spatial arrangements, designated as R and S configurations [13] [23].

The presence of this single chiral center results in two enantiomeric forms of butyl 2-methylbutyrate: (R)-butyl 2-methylbutyrate and (S)-butyl 2-methylbutyrate [9] [23]. These enantiomers are mirror images of each other and are not superimposable, similar to the relationship between a left hand and a right hand [13] [16]. The commercial product is typically available as a racemic mixture, containing equal amounts of both R and S enantiomers, and thus exhibits no net optical activity [9] [19].

Table 2: Stereochemistry and Isomeric Forms of Butyl 2-methylbutyrate

| Feature | Description |

|---|---|

| Chiral Center | Carbon-2 of the butyrate portion (the carbon bearing the methyl group) |

| Configuration | Can exist as R or S configuration based on Cahn-Ingold-Prelog priority rules |

| Optical Activity | Individual enantiomers are optically active; R-enantiomer typically dextrorotatory (+), S-enantiomer levorotatory (-) |

| Isomeric Forms | Two enantiomers (R and S) plus racemic mixture (R,S) |

| Racemic Mixture | Commercial product is typically available as a racemic mixture with no optical activity |

| Stereochemical Notation | When specified, the stereochemistry is indicated as (R)- or (S)- prefix to the name |

The stereochemistry of butyl 2-methylbutyrate is significant because the individual enantiomers may exhibit different sensory properties, similar to what has been observed with the parent acid, 2-methylbutanoic acid [23] [16]. Research has shown that the (S)-2-methylbutanoic acid has a pleasantly sweet, fruity odor, while the (R)-2-methylbutanoic acid has a different olfactory profile [23] [9]. This stereochemical difference may translate to subtle variations in the sensory characteristics of the corresponding esters, although specific studies on the enantiomeric forms of butyl 2-methylbutyrate are limited in the available literature [16] [23].

Structural Features and Functional Groups

Butyl 2-methylbutyrate possesses several key structural features that define its chemical behavior and physical properties [1] [4]. The primary functional group in this molecule is the ester group (-COO-), which forms the central linkage between the acid portion (2-methylbutyric acid) and the alcohol portion (butanol) [4] [17]. This ester functional group consists of a carbonyl group (C=O) connected to an alkoxy group (C-O), creating a planar arrangement around the carbonyl carbon due to its sp² hybridization [1] [5].

The acid portion of the molecule contains a branched alkyl chain with a methyl substituent at the second carbon position [1] [17]. This branching creates the chiral center discussed in the previous section and contributes to the specific three-dimensional structure of the molecule [16] [23]. The alcohol portion consists of a linear butyl chain with four carbon atoms arranged in sequence, providing a relatively non-polar extension to the molecule [4] [17].

Table 3: Structural Features and Functional Groups of Butyl 2-methylbutyrate

| Functional Group | Description | Role in Structure | Effect on Properties |

|---|---|---|---|

| Ester | Carboxylic acid ester (-COO-) formed between 2-methylbutyric acid and butanol | Forms the central linkage in the molecule; carbonyl (C=O) and alkoxy (C-O) groups | Responsible for the fruity odor and flavor characteristics; affects polarity |

| Alkyl (branched) | 2-methyl substituent on the butyrate portion creates a chiral center | Creates asymmetry at carbon-2 of the acid portion, leading to chirality | Influences the specific aroma profile and stereochemical properties |

| Alkyl (linear) | Butyl chain (4 carbons) on the alcohol portion | Extends the carbon chain, affecting physical properties like boiling point | Affects volatility, solubility, and other physical properties |

The ester functional group is primarily responsible for the characteristic fruity odor and flavor profile of butyl 2-methylbutyrate [2] [17]. This is due to the partial polarity of the carbonyl group and its ability to interact with olfactory receptors [7] [17]. The branched alkyl portion contributes to the specific aroma profile, while the linear butyl chain affects physical properties such as volatility, solubility, and boiling point [4] [17].

The structural arrangement of butyl 2-methylbutyrate allows for rotational freedom around single bonds, particularly in the butyl chain, giving the molecule conformational flexibility [1] [4]. However, the planar ester group remains relatively rigid due to the partial double bond character of the C-O bond adjacent to the carbonyl group [1] [5]. These structural features collectively determine the three-dimensional shape of the molecule and its interactions with other substances [4] [17].

Comparative Analysis with Related Esters

Butyl 2-methylbutyrate belongs to a family of related esters derived from 2-methylbutyric acid but paired with different alcohols [10] [11]. A comparative analysis of these compounds reveals important trends in their physical properties and sensory characteristics based on the alcohol portion of the molecule [11] [12].

The most closely related esters include methyl 2-methylbutyrate (C6H12O2), ethyl 2-methylbutyrate (C7H14O2), and 2-methylbutyl 2-methylbutyrate (C10H20O2) [8] [11]. These compounds share the same 2-methylbutyrate acid portion but differ in their alcohol components, resulting in variations in molecular weight, boiling point, and organoleptic properties [8] [18].

Table 4: Comparative Analysis of Butyl 2-methylbutyrate with Related Esters

| Ester | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Odor Characteristics |

|---|---|---|---|---|

| Butyl 2-methylbutyrate | C9H18O2 | 158.24 | 173-176 | Fruity, tropical, sweet |

| Methyl 2-methylbutyrate | C6H12O2 | 116.16 | 115 | Fruity, ethereal |

| Ethyl 2-methylbutyrate | C7H14O2 | 130.18 | 134-135 | Fruity, apple-like |

| 2-Methylbutyl 2-methylbutyrate | C10H20O2 | 172.26 | 190-192 | Fruity, apple-like |

As the carbon chain length of the alcohol portion increases from methyl to butyl, there is a corresponding increase in molecular weight and boiling point [8] [11]. Methyl 2-methylbutyrate has the lowest molecular weight (116.16 g/mol) and boiling point (115°C), while 2-methylbutyl 2-methylbutyrate has the highest molecular weight (172.26 g/mol) and boiling point (190-192°C) [8] [18]. Butyl 2-methylbutyrate falls in between with a molecular weight of 158.24 g/mol and a boiling point range of 173-176°C [2] [8].

Research findings indicate that the length and structure of the alcohol portion significantly influence the sensory properties of these esters [11] [12]. Methyl 2-methylbutyrate is described as having a fruity, ethereal odor, while ethyl 2-methylbutyrate and 2-methylbutyl 2-methylbutyrate both exhibit fruity, apple-like aromas [8] [18]. Butyl 2-methylbutyrate is characterized by a fruity, tropical, sweet odor profile that distinguishes it from its related esters [2] [17].

Studies have shown that short-chain esters generally have stronger polarity and higher water solubility, with higher detection thresholds [11] [12]. As the carbon chain lengthens, water solubility decreases, hydrophobicity increases, and detection thresholds generally decrease, making longer-chain esters more potent odorants at lower concentrations [11] [12]. Additionally, branched-chain esters typically have lower detection thresholds than their linear-chain counterparts with the same carbon number, enhancing their effectiveness as flavor and fragrance components [11] [12].

Chirality and Optical Properties

The chirality of butyl 2-methylbutyrate arises from the asymmetric carbon atom at position 2 of the butyrate portion, which bears four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a carbonyl group [16] [23]. This structural arrangement creates a chiral center that can exist in two non-superimposable mirror-image forms, known as enantiomers [13] [23].

The optical properties of butyl 2-methylbutyrate are directly related to its chirality [13] [23]. Pure enantiomers of chiral compounds like butyl 2-methylbutyrate have the ability to rotate plane-polarized light, a phenomenon known as optical activity [13] [16]. The (R)-enantiomer typically exhibits dextrorotatory behavior, rotating plane-polarized light in the clockwise direction (designated as +), while the (S)-enantiomer exhibits levorotatory behavior, rotating plane-polarized light in the counterclockwise direction (designated as -) [13] [23].

The specific optical rotation values for the individual enantiomers of butyl 2-methylbutyrate are not extensively documented in the available literature [9] [16]. However, based on studies of related compounds, the magnitude of optical rotation would depend on factors such as concentration, solvent, temperature, and the wavelength of light used for measurement [13] [23]. The racemic mixture of butyl 2-methylbutyrate, containing equal amounts of both enantiomers, would exhibit no net optical rotation due to the cancellation of the opposing rotatory effects [9] [23].

The separation and analysis of the enantiomers of butyl 2-methylbutyrate can be achieved using chiral chromatography techniques [22] [16]. Specialized chiral gas chromatography columns, such as those based on cyclodextrin derivatives, have been developed for the separation of enantiomers of volatile compounds like butyl 2-methylbutyrate [22] [9]. These analytical methods allow for the determination of enantiomeric composition and purity, which is important for understanding the relationship between stereochemistry and sensory properties [16] [22].

Research on related compounds suggests that the individual enantiomers of butyl 2-methylbutyrate may exhibit different sensory characteristics and biological activities [23] [16]. For example, studies on 2-methylbutanoic acid, the parent acid of butyl 2-methylbutyrate, have shown that the (S)-enantiomer has a pleasantly sweet, fruity odor, while the (R)-enantiomer has a different olfactory profile [23] [9]. Similar differences might be expected for the enantiomers of butyl 2-methylbutyrate, although specific studies confirming this are limited [16] [23].

Physical Description

XLogP3

Boiling Point

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 1447 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1394 of 1447 companies with hazard statement code(s):;

H226 (97.99%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]